![molecular formula C18H18N2O4S B1362809 L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- CAS No. 67850-42-4](/img/structure/B1362809.png)

L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

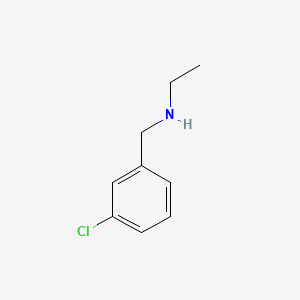

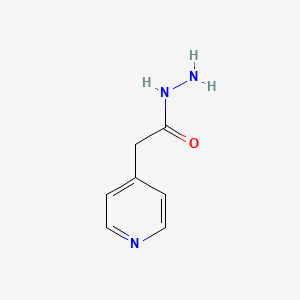

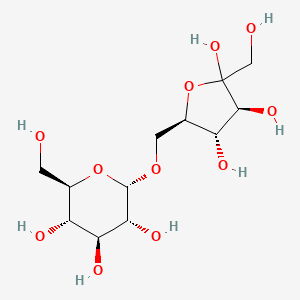

“L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-” is a chemical compound with the CAS Number: 67850-42-4 and a molecular weight of 358.42 . It is also known by the IUPAC name tosyl-L-tryptophan .

Synthesis Analysis

The synthesis of a similar compound, ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA), has been reported in a study . The compound was synthesized from L-tryptophan and 4-nitrobenzenesulfonylchloride using an indirect method . The slow evaporation method was used to form single crystals of the compound from a methanolic solution .Molecular Structure Analysis

The InChI code for “L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-” is1S/C18H18N2O4S/c1-12-6-8-14 (9-7-12)25 (23,24)20-17 (18 (21)22)10-13-11-19-16-5-3-2-4-15 (13)16/h2-9,11,17,19-20H,10H2,1H3, (H,21,22)/t17-/m0/s1 . The compound crystallized in the monoclinic crystal system and P2 1 space group . Physical And Chemical Properties Analysis

“L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-” has a molecular weight of 358.42 . It is recommended to be stored at refrigerated temperatures .Applications De Recherche Scientifique

Antimicrobial Activity

This compound has been evaluated for its potential as a multi-target antimicrobial agent . It has shown promising results against various strains of bacteria, including MRSA , E. coli , K. pneumoniae , P. aeruginosa , and A. baumannii . The ability to target multiple bacterial strains makes it a valuable candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Anti-inflammatory Properties

“N-[(4-Methylphenyl)sulfonyl]-L-tryptophan” derivatives have been designed to exhibit anti-inflammatory activities . These compounds have been assessed for their COX inhibitory and anti-inflammatory activities, showing good potential as nonsteroidal anti-inflammatory drugs (NSAIDs) with a focus on selective COX-2 inhibition . This property is particularly important for conditions where inflammation is a primary concern, such as arthritis and other chronic inflammatory diseases.

Drug Discovery and Development

The compound’s derivatives serve as crucial bioisosteric building blocks in pharmaceuticals. They are prevalent in a wide range of drugs, including those used for treating infections and chronic conditions . The ability to synthesize these derivatives efficiently is highly desirable in drug discovery, providing a pathway to develop new therapeutic agents.

Synthesis of N-Sulfonyl Imines

In organic chemistry, the formation of N-sulfonyl imines is a valuable reaction. “N-[(4-Methylphenyl)sulfonyl]-L-tryptophan” can be used to synthesize these imines, which are versatile electrophiles in various organic transformations, including nucleophilic additions and cycloadditions . This application is significant for creating a range of chiral amines and other complex organic molecules.

Cardiovascular Safety in NSAIDs

The compound’s derivatives have been explored to overcome cardiovascular side effects associated with selective COX-2 inhibitor drugs. By attaching a NO donor moiety to these inhibitors, the cardiovascular issues like myocardial infarction and high blood pressure can be potentially mitigated . This research is crucial for the safe use of NSAIDs in pain management.

Safener Activity in Agriculture

Derivatives of “N-[(4-Methylphenyl)sulfonyl]-L-tryptophan” have been investigated for their safener activity in agriculture. These compounds can protect crops like maize against injury caused by herbicides such as chlorsulfuron . This application is essential for reducing the environmental impact of agricultural chemicals and ensuring crop safety.

Radical Chemistry

The compound plays a role in radical chemistry , where it’s involved in reactions that proceed through radical intermediates. These reactions are important for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Nitric Oxide (NO) Release

Some derivatives of “N-[(4-Methylphenyl)sulfonyl]-L-tryptophan” have been found to release moderate amounts of NO. This feature is beneficial as NO has vasodilator activity and can inhibit platelet aggregation, which is advantageous in reducing the side effects of selective COX-2 inhibitors .

Propriétés

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[(4-methylphenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-12-6-8-14(9-7-12)25(23,24)20-17(18(21)22)10-13-11-19-16-5-3-2-4-15(13)16/h2-9,11,17,19-20H,10H2,1H3,(H,21,22)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRLEBFHLCJPDU-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360857 |

Source

|

| Record name | L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67850-42-4 |

Source

|

| Record name | L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[(3,5-Dimethylphenyl)sulfamoyl]anilino]-4-oxobutanoic acid](/img/structure/B1362734.png)

![5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde](/img/structure/B1362741.png)